molecular formula C10H9BO3 B061170 (6-hydroxynaphthalen-2-yl)boronic Acid CAS No. 173194-95-1

(6-hydroxynaphthalen-2-yl)boronic Acid

Cat. No. B061170
M. Wt: 187.99 g/mol
InChI Key: SNJANQMHRGSHFN-UHFFFAOYSA-N
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Description

(6-Hydroxynaphthalen-2-yl)boronic Acid is a boronic acid derivative, a class of compounds containing a boron atom connected to two hydroxyl groups and an alkyl substituent. These compounds, not found in nature, are derived synthetically from primary boron sources like boric acid (Hall, 2006).

Synthesis Analysis

Boronic acids, including (6-Hydroxynaphthalen-2-yl)boronic Acid, are typically synthesized from borate esters formed by the dehydration of boric acid with alcohols. The synthesis process often involves the oxidation of boranes (Hall, 2006).

Molecular Structure Analysis

Boronic acids exhibit a trigonal planar geometry around the boron atom. This geometry is a result of the sp2 hybridization of the boron atom, which has a vacant p orbital orthogonal to the three substituents (Hall, 2006).

Chemical Reactions and Properties

Boronic acids are known for their ability to form reversible covalent bonds with hydroxy groups. This characteristic enables various organic reactions, serving as catalysts in electrophilic and nucleophilic activation processes (Hall, 2019).

Physical Properties Analysis

Boronic acids are typically solid compounds that exist as mixtures of oligomeric anhydrides. Their physical properties are influenced by their structural characteristics, including the trigonal planar geometry around the boron atom (Hall, 2006).

Chemical Properties Analysis

The chemical properties of boronic acids, like (6-Hydroxynaphthalen-2-yl)boronic Acid, are defined by their mild organic Lewis acid nature and stability. They are relatively non-toxic and degrade into environmentally benign compounds such as boric acid. Their unique properties make them valuable synthetic intermediates in organic chemistry (Hall, 2006).

Scientific Research Applications

  • Catalysis : Boronic acids, including (6-hydroxynaphthalen-2-yl)boronic Acid, are used in catalysis. They form reversible covalent bonds with hydroxy groups, enabling electrophilic and nucleophilic activation in various organic reactions. This includes the formation of amides from amines and cycloadditions with unsaturated carboxylic acids. They also activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions (D. Hall, 2019).

  • Decarboxylative Borylation : Boronic acids are used in the nickel-catalyzed replacement of carboxylic acid groups with boronate esters. This process is important in pharmaceuticals, material science, and the discovery of new boron-containing therapeutics (C. Li et al., 2017).

  • Enantioselective Aza-Michael Additions : Boronic acids catalyze highly enantioselective aza-Michael additions, contributing to the synthesis of densely functionalized cyclohexanes (T. Hashimoto, A. Gálvez, K. Maruoka, 2015).

  • Carbohydrate Recognition : Certain boronic acids complex with model glycopyranosides under physiologically relevant conditions. They can selectively recognize cell-surface glycoconjugates, which is significant in designing receptors and sensors (Meenakshi Dowlut, D. Hall, 2006).

  • Chemical Properties Study : Boronic acids' complex formation with various ligands has been studied to understand their chemical properties better (K. Ishihara et al., 1991).

  • Acid-Base Properties : Research on the acid-base properties of compounds like 6-hydroxynaphthalene-2-carboxylic acid has shed light on their photoacid and photobase properties (T. N. Gavrishova et al., 2015).

  • Reaction Kinetics : Studies have also explored the reactivity of boronic acids, even in alkaline solutions, towards diol moieties, providing insights into effective boronic acid sensor designs for carbohydrates (S. Iwatsuki et al., 2007).

  • Stereochemistry : Boronic acids are used in the stereoselective reduction of β-hydroxy ketones to 1,3-diols (H. Yamashita, K. Narasaka, 1996).

  • Boron Detection : Boronic acids are important in methods for the sensitive determination of boric acid, as they react with various reagents to form complexes suitable for spectrophotometric analysis (Junhui Zou et al., 1992).

  • Fluorescent Chemosensors : Boronic acids have applications in the development of fluorescent chemosensors for carbohydrates, bioactive substances, and ions (S. Huang et al., 2012).

Safety And Hazards

“(6-hydroxynaphthalen-2-yl)boronic Acid” is classified as harmful and an irritant . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. If in eyes, rinse cautiously with water for several minutes .

Future Directions

“(6-hydroxynaphthalen-2-yl)boronic Acid” has potential anticancer activity . It has been demonstrated that phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid have cytotoxic properties at sub-micromolar concentrations . Therefore, these boronic acid derivatives could be further explored for their potential in cancer treatment .

properties

IUPAC Name

(6-hydroxynaphthalen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJANQMHRGSHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402228
Record name (6-Hydroxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-hydroxynaphthalen-2-yl)boronic Acid

CAS RN

173194-95-1
Record name B-(6-Hydroxy-2-naphthalenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173194-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Hydroxynaphthalen-2-yl)boronic acid
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Record name (6-Hydroxynaphthalen-2-yl)boronic acid
Source EPA DSSTox
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Record name (6-hydroxy-2-naphthyl)boronic acid
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Synthesis routes and methods

Procedure details

A solution of 2-bromo-6-hydroxynaphthalene (243 mg, TCI) in anhydrous THF (10 ml) was cooled to −78° C., added dropwise with a 1.6 M solution of n-butyllithium in hexane (1.18 ml) over 20 minutes under argon gas atmosphere, and stirred for 30 minutes. The reaction mixture was added dropwise with (iPrO)3B (1.73 ml) over 10 minutes, stirred for 30 minutes, then warmed to room temperature, and further stirred for 2 hours. The reaction mixture was added with 0.5 M aqueous sulfuric acid (2 ml), and extracted with diethyl ether (40 ml×3). The organic layer was washed with saturated brine and dried, and then the solvent was evaporated under reduced pressure to obtain crude 6-hydroxy-2-naphthaleneboronic acid (378 mg). A solution of this substance in ethanol (1 ml), Compound No. A-1 (230 mg), and 2 M aqueous sodium carbonate (2.4 ml) were added with toluene (3 ml) and (Ph3P)4Pd (115 mg) and stirred at 100° C. for 13 hours. The reaction mixture was added with ethyl acetate (100 ml), and washed successively with saturated aqueous sodium hydrogencarbonate, saturated aqueous ammonium chloride and saturated brine. The organic layer was dried, and then the solvent was evaporated under reduced pressure. The residue was purified by flash column chromatography (hexane:ethyl acetate=6:1) to obtain the title compound (Compound No. V-3, 270 mg).
Quantity
243 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1.18 mL
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solvent
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1.73 mL
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2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Ortiz-Flores, M González-Pérez, A Portilla… - Inorganics, 2023 - mdpi.com
… It was demonstrated that phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid have cytotoxic properties at sub-micromolar concentrations. In conclusion, using in …
Number of citations: 1 www.mdpi.com
M Geng, J Kuang, M Miao, Y Ma - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
Herein, a Cu(II)-catalyzed facile construction of synthetically valuable spiro compounds from β-naphthols in air is reported, in which N,N-dimethylaminoethanol (DMEA) serves as an …
Number of citations: 9 pubs.rsc.org
MA Soriano-Ursúa - Inorganics, 2023 - mdpi.com
… al. carried out the identification of BCCs active on triple-negative breast cancer cells; they demonstrated that phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid …
Number of citations: 3 www.mdpi.com
L Nie, B Guo, C Gao, S Zhang, J Jing, X Zhang - RSC advances, 2018 - pubs.rsc.org
Biological thiols play important roles in maintaining appropriate redox status of organisms. Accepting the challenge to differentiate structurally similar cysteine (Cys) and homocysteine (…
Number of citations: 11 pubs.rsc.org

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